![molecular formula C16H36N6O4S B14484398 2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid CAS No. 63994-11-6](/img/structure/B14484398.png)
2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, including dyes, pigments, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide involves the reaction of appropriate amines with diazonium salts. The reaction typically occurs under acidic conditions to stabilize the diazonium intermediate. The general synthetic route can be summarized as follows:
Formation of Diazonium Salt: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another amine to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Strict Temperature and pH Control: To optimize reaction conditions and prevent side reactions.
Purification Steps: Including crystallization, filtration, and drying to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or catalytic hydrogenation.
Substitution Reagents: Including halogens and other electrophiles.
Major Products Formed
Oxidation Products: Include nitroso and nitro derivatives.
Reduction Products: Include primary and secondary amines.
Substitution Products: Include halogenated derivatives and other substituted azo compounds.
Wissenschaftliche Forschungsanwendungen
2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide involves the interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The azo group (N=N) plays a crucial role in these interactions, as it can undergo redox reactions and form reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Azobis(2-methylpropionamidine) dihydrochloride
- 2-(1-amino-1-imino-2-methylpropan-2-yl)azo-2-methylpropanimidamide
Uniqueness
2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its longer carbon chain and specific functional groups make it different from other similar azo compounds, leading to unique reactivity and applications.
Eigenschaften
CAS-Nummer |
63994-11-6 |
|---|---|
Molekularformel |
C16H36N6O4S |
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
2-[(1-amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid |
InChI |
InChI=1S/C16H34N6.H2O4S/c1-5-7-9-11-15(3,13(17)18)21-22-16(4,14(19)20)12-10-8-6-2;1-5(2,3)4/h5-12H2,1-4H3,(H3,17,18)(H3,19,20);(H2,1,2,3,4) |
InChI-Schlüssel |
XYVASAYRHDAJLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)(C(=N)N)N=NC(C)(CCCCC)C(=N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Hexyloxy)phenyl]carbamyl chloride](/img/structure/B14484323.png)
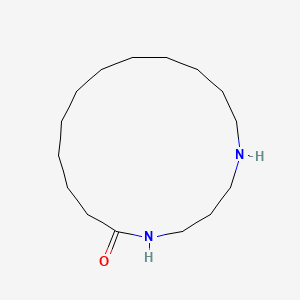
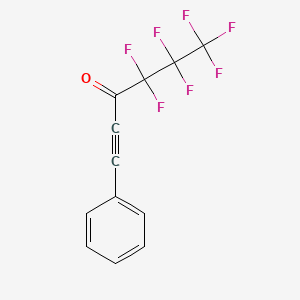
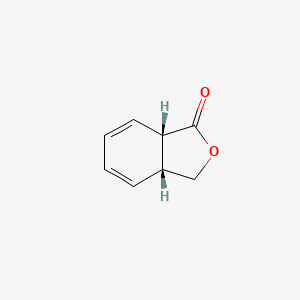

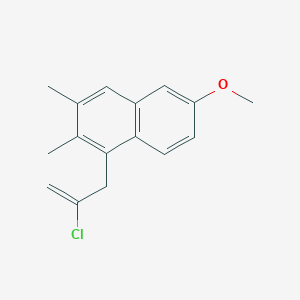
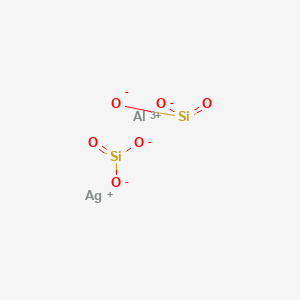
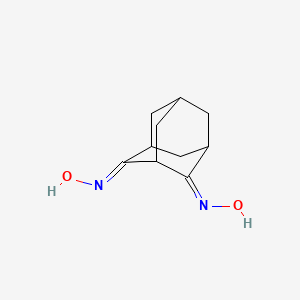
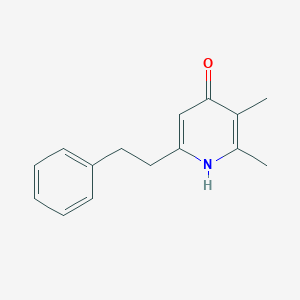
![Phenyl[2-(1-phenylethyl)phenyl]methanone](/img/structure/B14484364.png)
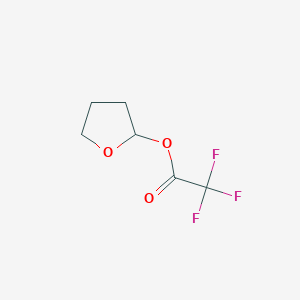
![Methyl chloro[(dichlorophosphoryl)methoxy]acetate](/img/structure/B14484379.png)
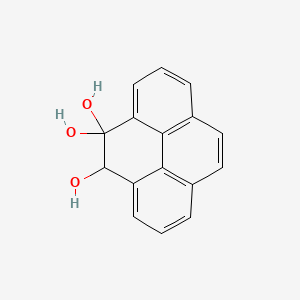
![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)
